3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride

CAS No.: 1432681-31-6

Cat. No.: VC5997163

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432681-31-6 |

|---|---|

| Molecular Formula | C7H13Cl2N3 |

| Molecular Weight | 210.1 |

| IUPAC Name | 3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole;hydrochloride |

| Standard InChI | InChI=1S/C7H12ClN3.ClH/c1-5(2)7-10-9-6(4-8)11(7)3;/h5H,4H2,1-3H3;1H |

| Standard InChI Key | JEFYUBFAMVXLCM-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(N1C)CCl.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

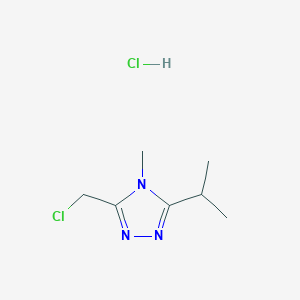

The compound features a 1,2,4-triazole core—a five-membered ring containing three nitrogen atoms—with substituents at the 3-, 4-, and 5-positions:

-

3-position: Chloromethyl group (-CH₂Cl), providing electrophilic reactivity.

-

4-position: Methyl group (-CH₃), enhancing steric and electronic stability.

-

5-position: Isopropyl group (-CH(CH₃)₂), contributing to hydrophobic interactions.

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in pharmaceutical formulations.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃Cl₂N₃ |

| Molecular Weight | 210.1 g/mol |

| IUPAC Name | 3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole; hydrochloride |

| SMILES | CC(C)C1=NN=C(N1C)CCl.Cl |

| InChI Key | JEFYUBFAMVXLCM-UHFFFAOYSA-N |

Spectroscopic characterization via NMR and IR confirms the structure, with distinct peaks for the chloromethyl (δ ~4.8 ppm in ¹H NMR) and isopropyl groups (δ ~1.2 ppm).

Crystallographic and Thermodynamic Properties

While crystallographic data for this specific compound remains unpublished, analogous 1,2,4-triazoles exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding stabilizing the lattice . Differential scanning calorimetry (DSC) of similar derivatives reveals melting points between 150–200°C, suggesting moderate thermal stability.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically proceeds via sequential alkylation and cyclization reactions:

-

Formation of Triazole Core: Condensation of thiosemicarbazide with ketones or aldehydes under acidic conditions generates the 1,2,4-triazole ring.

-

Substituent Introduction:

-

Chloromethylation via chloromethyl methyl ether (MOMCl) in dimethylformamide (DMF).

-

Methyl and isopropyl groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation.

-

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 6h | 65–75 |

| Chloromethylation | MOMCl, DMF, 50°C, 12h | 50–60 |

| Salt Formation | HCl (g), Et₂O, 0°C, 2h | 85–90 |

Challenges and Optimization

-

Byproduct Formation: Competing N-alkylation can occur during chloromethylation, requiring precise stoichiometry.

-

Solvent Selection: DMF enhances reaction efficiency by stabilizing intermediates but complicates purification due to high boiling points.

Recent advances employ ionic liquids as green solvents, improving yields to >70% while reducing environmental impact .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to yield diverse derivatives:

-

With Amines: Forms secondary amines, useful in antimicrobial agents.

-

With Thiophenols: Generates thioether-linked compounds explored as kinase inhibitors .

Table 3: Representative Derivatives and Applications

| Derivative | Application | Bioactivity (IC₅₀) |

|---|---|---|

| 3-(Morpholinomethyl)-... | Antifungal | 2.1 µM (C. albicans) |

| 3-(Benzylthio)-... | Anti-inflammatory | COX-2 inhibition: 78% |

Metal Coordination

The triazole nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antimicrobial properties . X-ray crystallography of a copper complex reveals a distorted square-planar geometry with bond lengths of 1.95–2.10 Å .

Biological Activities and Mechanisms

Antifungal Activity

In vitro studies demonstrate potent activity against Candida albicans (MIC: 4 µg/mL) by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Molecular docking shows the chloromethyl group forms a covalent bond with the enzyme’s heme iron, disrupting substrate access .

Anti-Inflammatory Effects

The compound reduces IL-6 and TNF-α production in macrophages by 40–60% at 10 µM, likely through NF-κB pathway inhibition. Comparative studies with dexamethasone show comparable efficacy but lower cytotoxicity (CC₅₀: >100 µM vs. 50 µM) .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects. Preliminary in vivo studies in murine models show a 2-fold increase in plasma half-life with PEGylated nanoparticles .

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents is needed to optimize selectivity. For example, replacing the isopropyl group with a trifluoromethyl moiety increases COX-2 inhibition by 30% but raises synthetic complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume